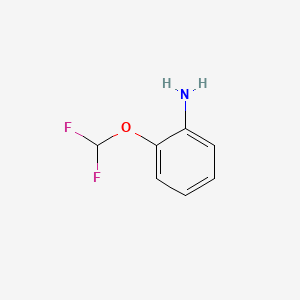![molecular formula C14H9ClO2 B1298334 4-(chloromethyl)-2H-benzo[h]chromen-2-one CAS No. 41321-76-0](/img/structure/B1298334.png)
4-(chloromethyl)-2H-benzo[h]chromen-2-one
説明
The compound "4-(chloromethyl)-2H-benzo[h]chromen-2-one" is a derivative of the chromen-2-one family, which is characterized by a benzopyran moiety and is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The chromen-2-one derivatives are known for their diverse biological activities and their ability to interact with different biological targets .
Synthesis Analysis
The synthesis of chromen-2-one derivatives can be achieved through various methods. For instance, the interaction of 4-methoxy-1-naphthol with different cyano compounds has been used to synthesize 4H-benzo[h]chromene derivatives . A green, catalyst-free, and solvent-free method using microwave irradiation has been reported for the synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, which is a more advanced and milder approach compared to traditional methods . Additionally, a one-pot synthesis involving aldolization and intramolecular S_NAr processes has been developed for fluorinated 4H-benzo[h]chromen-4-one derivatives .
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives has been extensively studied using various spectroscopic methods and X-ray diffraction. For example, the crystal structure of a sulfur analogue of 4,7-dimethyl-2H-chromen-2-one has been determined, revealing a planar molecular skeleton due to extended π-bonding . Similarly, the crystal structure of a derivative from α-lapachone has been reported, showing E stereochemistry and dimer formation through classical hydrogen bonds .
Chemical Reactions Analysis
Chromen-2-one derivatives can undergo a variety of chemical reactions. Photo-reorganization of certain chromen-4-ones has been shown to lead to the formation of angular pentacyclic compounds, demonstrating the potential for these molecules to be used in the synthesis of complex organic structures . Moreover, alkylation reactions have been employed to produce epoxypropoxy derivatives of 4-hydroxy-2H-chromen-2-ones, which can be further modified with amines and acylated to obtain new compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The vibrational properties of these compounds have been studied using infrared and Raman spectroscopy, and their electronic transitions have been analyzed using UV-Vis spectroscopy and time-dependent density functional theory (TD-DFT) calculations . The presence of substituents such as fluorine atoms can significantly affect the reactivity and properties of these molecules .
科学的研究の応用
Synthesis and Medicinal Chemistry
4-(Chloromethyl)-2H-benzo[h]chromen-2-one and its derivatives have been extensively studied for their synthesis and potential applications in medicinal chemistry. A study by Maruyama, Tobimatsu, and Naruta (1979) explored the methylation of similar compounds, which is a foundational step in the synthesis of various derivatives (Maruyama, Tobimatsu, & Naruta, 1979). Additionally, Avetisyan, Alvandzhyan, and Avetisyan (2009) reported the synthesis of 4-hydroxy-2H-chromen-2-ones, a key class of compounds in this field, demonstrating the broad applicability of these methods in creating bioactive molecules (Avetisyan, Alvandzhyan, & Avetisyan, 2009).
Antitumor Activity
The derivatives of 4-(chloromethyl)-2H-benzo[h]chromen-2-one have shown significant promise in antitumor activity. Dong et al. (2011) investigated 4-amino-2H-benzo[h]chromen-2-one (ABO) and its analogs, finding them to be potent in vitro anticancer agents. This research highlights the potential of these compounds in the development of new anticancer drugs (Dong et al., 2011).
Novel Synthesis Methods
Researchers are also focusing on developing novel and efficient synthesis methods for these compounds. For example, Maleki (2016) reported a green, one-pot synthesis of 2-amino-4H-benzo[g]chromenes, emphasizing environmentally friendly approaches in chemical synthesis (Maleki, 2016).
Green Chemistry and Nanotechnology
The application of green chemistry principles and nanotechnology in the synthesis of these compounds is an emerging area of interest. Mohammadipour, Bamoniri, and Mirjalili (2020) discussed the use of nano-kaoline/BF3/Fe3O4 as a superparamagnetic nanocatalyst in the synthesis of 4H-chromenes, highlighting the integration of nanotechnology in chemical synthesis (Mohammadipour, Bamoniri, & Mirjalili, 2020).
Photochromism and Spectroscopy
The photochromic properties of chromene crystals, including derivatives of 4-(chloromethyl)-2H-benzo[h]chromen-2-one, have been studied for their potential applications in materials science. Hobley et al. (2000) explored the photochromism of chromene compounds, which could have implications for optical and electronic applications (Hobley et al., 2000).
将来の方向性
特性
IUPAC Name |
4-(chloromethyl)benzo[h]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-8-10-7-13(16)17-14-11-4-2-1-3-9(11)5-6-12(10)14/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKZXZILYDCFSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359126 | |
| Record name | 4-(chloromethyl)-2H-benzo[h]chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-2H-benzo[h]chromen-2-one | |
CAS RN |
41321-76-0 | |
| Record name | 4-(chloromethyl)-2H-benzo[h]chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



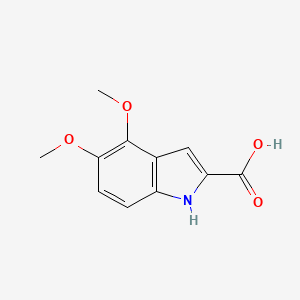
![Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester](/img/structure/B1298269.png)
![2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid](/img/structure/B1298271.png)
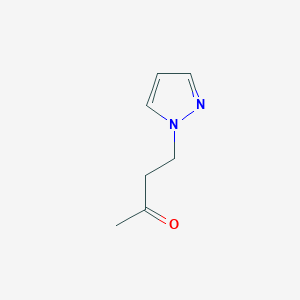
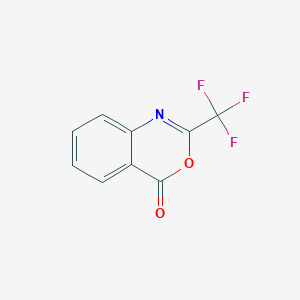
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-](/img/structure/B1298283.png)
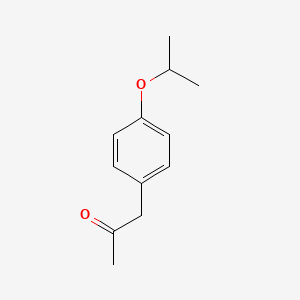
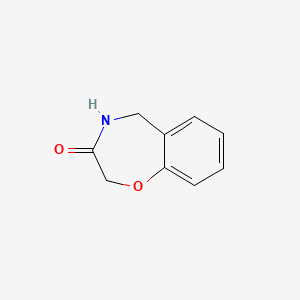
![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B1298293.png)
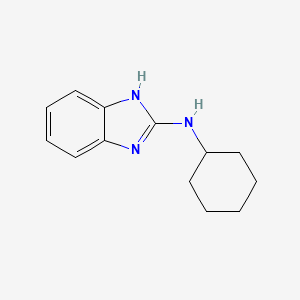
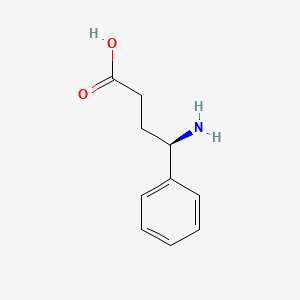
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)
![4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1298307.png)
